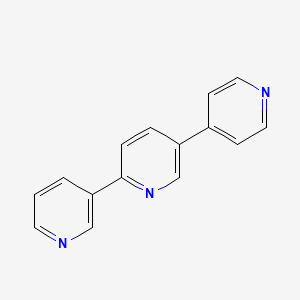

2-pyridin-3-yl-5-pyridin-4-ylpyridine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

106047-34-1 |

|---|---|

Molecular Formula |

C15H11N3 |

Molecular Weight |

233.27 g/mol |

IUPAC Name |

2-pyridin-3-yl-5-pyridin-4-ylpyridine |

InChI |

InChI=1S/C15H11N3/c1-2-14(10-17-7-1)15-4-3-13(11-18-15)12-5-8-16-9-6-12/h1-11H |

InChI Key |

RZDZEEUWGKVARN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CN=C1)C2=NC=C(C=C2)C3=CC=NC=C3 |

Origin of Product |

United States |

Supramolecular Chemistry and Self Assembly Processes Involving 2 Pyridin 3 Yl 5 Pyridin 4 Ylpyridine Architectures

Non-Covalent Interactions in Driving Self-Assembly

The primary forces responsible for the self-assembly of architectures incorporating 2-pyridin-3-yl-5-pyridin-4-ylpyridine are hydrogen bonding and π-stacking, complemented by other weaker interactions that fine-tune the final solid-state structure.

Table 1: Representative Hydrogen Bond Parameters in Pyridine-Containing Crystalline Structures

| Interaction Type | Donor (D) | Acceptor (A) | D-H···A Distance (Å) | D-H···A Angle (°) |

|---|---|---|---|---|

| O-H···N | Water | Pyridine (B92270) N | 2.6 - 2.9 | 150 - 175 |

| N-H···N | Protonated Pyridine | Pyridine N | 2.7 - 3.0 | 160 - 180 |

| C-H···N | Pyridine C-H | Pyridine N | 3.2 - 3.6 | 130 - 160 |

Note: Data presented is illustrative and based on typical values observed in related pyridine and terpyridine crystal structures.

Aromatic π-stacking is a dominant non-covalent force in the solid-state arrangement of terpyridine-based structures. researchgate.net The electron-deficient π-systems of the pyridine rings in this compound are prone to engage in stabilizing face-to-face or offset stacking arrangements. In metallo-supramolecular assemblies, these interactions frequently occur between the terpyridine ligands of adjacent complex units. researchgate.net For example, studies on the isomeric complex Cu(4′-(4-pyridyl)-2,2′:6,2″-terpyridine)₂₂ have shown that face-to-face π-interactions between the terminal pyridine rings of the ligands link the individual complex cations into a two-dimensional polymer. nih.gov These interactions are characterized by specific centroid-to-centroid distances and slip angles that optimize the attractive forces.

Table 2: Typical Geometrical Parameters for π-π Stacking in Terpyridine Complexes

| Stacking Type | Interacting Rings | Centroid-to-Centroid Distance (Å) | Slip Angle (°) |

|---|---|---|---|

| Face-to-Face | Pyridine-Pyridine | 3.5 - 3.8 | 0 - 15 |

| Offset/Slipped | Pyridine-Pyridine | 3.4 - 4.0 | 15 - 30 |

| T-shaped | C-H···π (Pyridine) | ~5.0 (H to ring centroid) | ~90 |

Note: Data is generalized from studies on various terpyridine-metal complexes. researchgate.netnih.gov

Beyond hydrogen bonding and π-stacking, other subtle forces contribute to the crystal packing of this compound architectures. These include:

van der Waals forces: These ubiquitous, non-specific interactions are critical for maximizing packing efficiency in the crystal lattice. rsc.org

Metal-Metal interactions: In certain coordination geometries, weak d¹⁰-d¹⁰ or other metallophilic interactions can occur between metal centers, often with distances slightly greater than the sum of their van der Waals radii, contributing to the cohesion of the assembly. researchgate.net

The collective operation of these forces allows for precise control over the solid-state structure, a fundamental principle of crystal engineering.

Formation of Discrete Supramolecular Assemblies

Terpyridine ligands are renowned for their use in constructing discrete, well-defined metallo-supramolecular architectures through coordination-driven self-assembly. nih.gov By combining ditopic or polytopic terpyridine-based ligands with metal ions that provide specific coordination angles (e.g., 60°, 90°, 120°, 180°), chemists can create a variety of finite, closed structures such as molecular triangles, squares, and more complex polyhedra. tandfonline.com Although specific examples employing this compound are not prominent, its functionality as a ditopic N-donor linker suggests it is a suitable candidate for forming such discrete assemblies when reacted with appropriate metal precursors. The stoichiometry of the reactants and the coordination geometry of the metal ion are the key determinants of the final structure.

Construction of Extended Supramolecular Architectures (e.g., Helical Polymers, Dendritic and Polymeric Networks)

The same non-covalent interactions that guide the formation of discrete assemblies can be harnessed to build extended, infinite architectures. The connectivity of this compound makes it an ideal building block for coordination polymers.

Polymeric Networks: When reacted with metal ions, this ligand can act as a linear or angled linker, propagating the structure into one, two, or three dimensions. As seen with its isomer, π-stacking interactions can further link these polymeric chains or sheets into higher-dimensional networks. nih.gov The specific isomerism of this compound, compared to the more linear 4,2′:6′,4″-tpy or the chelating 2,2′:6′,2″-tpy, offers unique angularity for creating novel network topologies. nih.govmdpi.com

Helical Polymers: The introduction of chirality, either in the ligand itself or through chiral co-ligands, can lead to the formation of helical coordination polymers. The step-wise propagation of metal-ligand coordination combined with steric influences can induce a twist, resulting in the assembly of one-dimensional helical chains.

Dendritic Networks: Functionalized terpyridines are often used as branching points in the construction of metallo-dendrimers. While requiring specific derivatization, the this compound core could be incorporated into such dendritic or hyperbranched structures, where each terpyridine unit acts as a node for further growth.

Advanced Characterization of 2 Pyridin 3 Yl 5 Pyridin 4 Ylpyridine and Its Derivatives/complexes

Spectroscopic Analysis

Spectroscopic methods are essential for elucidating the electronic and structural properties of 2-pyridin-3-yl-5-pyridin-4-ylpyridine. These techniques provide detailed information on the molecular environment of individual atoms, vibrational modes of chemical bonds, and electronic transitions within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, DOSY NMR)

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution. For terpyridine isomers, ¹H and ¹³C NMR provide unambiguous evidence of the connectivity and chemical environment of the constituent atoms.

¹H and ¹³C NMR: The ¹H NMR spectrum for a terpyridine such as this compound is expected to show a complex set of signals in the aromatic region (typically δ 7.0-9.5 ppm). The specific chemical shifts and coupling constants (J-values) are highly sensitive to the substitution pattern. For instance, in analogous 4'-phenyl-3,2′:6′,3″-terpyridine derivatives, the protons on the outer pyridine (B92270) rings (HA) and the central ring (HB) are clearly distinguishable. nih.gov The protons adjacent to the nitrogen atoms (e.g., HA2, HA6) are typically shifted furthest downfield due to the deshielding effect of the heteroatom. nih.gov

The ¹³C NMR spectrum provides complementary information, with pyridine carbon atoms appearing in the δ 115-160 ppm range. Quaternary carbons, such as those at the points of inter-ring linkage, can be identified by their lower intensity or through experiments like DEPT (Distortionless Enhancement by Polarization Transfer). nih.gov The chemical shifts are influenced by the electronic nature of substituents and the position of the nitrogen atoms. nih.govnih.gov

Below is a table of representative NMR data for a closely related 4'-phenyl-3,2′:6′,3″-terpyridine derivative, which serves as a model for the expected spectral features of this compound.

Interactive Data Table: Representative NMR Data for an Analogous Terpyridine

| Compound | Nucleus | Chemical Shift (δ, ppm) | Assignment | Reference |

| 4'-(4-ethoxyphenyl)-3,2′:6′,3″-terpyridine | ¹H | 9.39 (d, 2H), 8.72 (dd, 2H), 8.59 (dt, 2H), 7.95 (s, 2H), 7.71 (m, 2H), 7.53 (m, 2H), 7.07 (m, 2H) | Pyridyl Protons | nih.gov |

| ¹³C | 160.1 (CC4), 155.0 (CA3), 150.3 (CB4), 149.7 (CA6), 148.0 (CA2), 134.8 (CA4), 134.6 (CB2), 130.0 (CC1), 128.2 (CC2), 123.6 (CA5), 117.1 (CB3), 115.1 (CC3) | Pyridyl Carbons | nih.gov |

Note: The data presented is for an analogous compound and serves to illustrate the expected spectral regions and complexity. Assignments follow the nomenclature in the cited source.

DOSY NMR: Diffusion-Ordered NMR Spectroscopy (DOSY) is a powerful, non-invasive technique used to study mixtures and supramolecular systems by differentiating species based on their diffusion coefficients, which correlate with size and shape. While specific DOSY studies on this compound are not prevalent, the technique is highly applicable for characterizing its metal complexes and any potential aggregation in solution. It can be used to confirm the formation of larger, slower-diffusing coordination complexes or to study host-guest interactions.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides a molecular fingerprint by probing the vibrational modes of a molecule. These methods are used to confirm the presence of functional groups and to study the effects of coordination on the ligand's structure.

Infrared (IR) Spectroscopy: The FT-IR spectrum of this compound is expected to be rich in information. Key absorption bands include aromatic C-H stretching vibrations (typically above 3000 cm⁻¹), and a series of characteristic C=C and C=N stretching vibrations of the pyridine rings between 1400 and 1650 cm⁻¹. nih.govrsc.org Upon coordination to a metal ion, the vibrational frequencies of the pyridine rings, particularly those near the nitrogen atoms, often shift to higher wavenumbers, providing evidence of metal-ligand bond formation. nih.gov

Interactive Data Table: Typical FT-IR Bands for Terpyridine Ligands

| Frequency Range (cm⁻¹) | Vibrational Mode | Significance | Reference |

| 3010–3070 | Aromatic C-H Stretch | Confirms presence of aromatic rings | nih.gov |

| 1595–1660 | C=N Stretch | Characteristic of the pyridine imine bond; shifts upon coordination | nih.gov |

| 1460–1580 | C=C Ring Stretch | Corresponds to skeletal vibrations of the pyridine rings | nih.gov |

| 1000–1300 | C-N Stretch / C-H in-plane bend | Part of the fingerprint region for pyridyl groups | nih.gov |

| 550-600 | M-N Stretch | Appears in metal complexes, confirming coordination (e.g., Zn-N) | nih.gov |

Note: This table summarizes typical frequency ranges for functionalized 2,2′:6′,2″-terpyridines and their complexes.

Raman Spectroscopy: Raman spectroscopy is complementary to IR and is particularly sensitive to symmetric vibrations and vibrations of non-polar bonds. For aromatic systems like terpyridines, the ring breathing modes are often strong in the Raman spectrum. Resonance Raman effects can be observed when the excitation laser wavelength coincides with an electronic absorption band, leading to a significant enhancement of the Raman signals for vibrations coupled to that electronic transition.

Mass Spectrometry (MS, High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS))

Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and confirming its elemental composition.

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS): ESI is a soft ionization technique that allows for the analysis of intact molecules, making it ideal for thermally sensitive compounds like terpyridines and their metal complexes. In a typical analysis, the compound is detected as a protonated molecule [M+H]⁺ or as an adduct with other cations like sodium [M+Na]⁺. nih.gov HR-ESI-MS provides a highly accurate mass measurement (typically to within 5 ppm), which allows for the unambiguous determination of the molecular formula. This is crucial for confirming the identity of newly synthesized ligands and their complexes. rsc.org

Interactive Data Table: Calculated Mass Data for this compound (C₁₅H₁₁N₃)

| Parameter | Value | Description |

| Molecular Formula | C₁₅H₁₁N₃ | - |

| Exact Mass | 233.0953 | Monoisotopic mass calculated for the neutral molecule. |

| Molecular Weight | 233.27 | Average molecular weight. |

| m/z for [M+H]⁺ | 234.1031 | Expected value in positive-ion HR-ESI-MS. |

| m/z for [M+Na]⁺ | 256.0851 | Expected sodium adduct in positive-ion HR-ESI-MS. |

UV-Visible Absorption Spectroscopy

UV-Visible spectroscopy probes the electronic transitions within a molecule and is highly sensitive to its conjugation and environment. The spectra of terpyridine ligands are dominated by intense absorption bands in the UV region. nih.gov These bands are typically assigned to π–π* transitions within the delocalized aromatic system. nih.govmdpi.com The position (λmax) and intensity (molar absorptivity, ε) of these bands can be influenced by substituents on the pyridine rings.

Upon complexation with a metal ion, new absorption bands often appear at longer wavelengths (in the visible region). These are frequently assigned to metal-to-ligand charge transfer (MLCT) transitions, where an electron is excited from a metal-centered d-orbital to a ligand-centered π*-orbital. mdpi.com The appearance, energy, and intensity of these MLCT bands provide critical insights into the electronic structure of the resulting metal complex.

Interactive Data Table: Representative UV-Vis Absorption Data for Terpyridine Ligands

| Compound Type | Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Transition | Reference |

| Functionalized 2,2′:6′,2″-terpyridines | Chloroform (B151607) | 234–325 | ~30,000 - 50,000 | π–π* | nih.gov |

| Ir(III) Phenyl-terpyridine Complex | Acetonitrile | >350 | ~1,000 - 5,000 | ¹MLLCT / ³MLLCT | mdpi.com |

Note: Data represents typical values for related terpyridine systems to illustrate the characteristic electronic transitions.

X-ray Diffraction Techniques

While spectroscopic methods provide a wealth of structural information, X-ray diffraction offers the definitive and most precise picture of a molecule's three-dimensional structure in the solid state.

Single Crystal X-ray Diffraction for Molecular and Crystal Structure Determination

Growing a suitable single crystal of a compound and analyzing it via X-ray diffraction provides an unambiguous determination of its molecular structure, including precise bond lengths, bond angles, and torsional angles. For this compound, this technique would confirm the connectivity of the three pyridine rings and reveal their relative orientation. In related terpyridine structures, it has been shown that the ligand is often nearly planar, though some twisting between the rings is common. scielo.org.co

Interactive Data Table: Typical Structural Parameters from X-ray Diffraction of Terpyridines

| Parameter | Typical Value | Significance | Reference |

| C-N bond length (pyridyl) | 1.33-1.35 Å | Standard bond length within the aromatic heterocycle. | scielo.org.co |

| C-C bond length (pyridyl) | 1.37-1.40 Å | Standard bond length within the aromatic heterocycle. | scielo.org.co |

| Inter-ring C-C bond length | ~1.49 Å | Bond connecting the pyridine rings. | scielo.org.co |

| Inter-ring Dihedral Angle | 5-20° | Measures the degree of twisting between adjacent pyridine rings. | scielo.org.co |

| π–π Stacking Distance | 3.4-3.8 Å | Distance between parallel aromatic rings in adjacent molecules in the crystal lattice. | scielo.org.co |

Note: Values are representative of those found in published crystal structures of related terpyridine compounds.

Powder X-ray Diffraction for Bulk Material Characterization

Powder X-ray Diffraction (PXRD) is an essential technique for confirming that the crystal structure determined from a single crystal is representative of the bulk material. nih.gov It is also used to verify the phase purity of synthesized polycrystalline samples.

In the study of terpyridine-based coordination networks, PXRD is routinely employed after synthesis. For instance, after single crystals of cobalt(II) complexes with 4'-substituted-3,2':6',3”-terpyridines were grown and analyzed, the remaining bulk crystalline material was analyzed by PXRD to ensure consistency. nih.govsemanticscholar.org This comparison is crucial because different crystallization conditions can sometimes lead to different polymeric structures or the co-crystallization of multiple phases. mdpi.com In one case, PXRD studies of a dinuclear zinc complex with a 4,2′:6′,4′′-tpy derivative revealed the presence of a minor, unidentified component alongside the major paddle-wheel structure, information that single-crystal X-ray diffraction alone would miss. rsc.org Similarly, the isostructural nature of a series of lanthanide-cadmium heterometallic complexes with terpyridine derivatives was confirmed by comparing their PXRD patterns. mdpi.com

The PXRD pattern of a newly synthesized material is compared to a simulated pattern generated from single-crystal X-ray diffraction data. A match between the experimental and simulated patterns confirms the purity of the bulk sample. For example, the pattern for a nickel(II) crystal complex was used to determine the unit cell length (a = 23.66 ± 0.005 Å), lattice type (cubic), and other structural parameters for the bulk sample. researchgate.net

| Complex Type | Purpose of PXRD Analysis | Key Finding | Reference |

|---|---|---|---|

| Co(II) with 3,2':6',3”-terpyridines | Bulk material characterization | Confirmed the single crystal structure was representative of the bulk material. | nih.gov |

| Zn(II) with 4,2′:6′,4′′-tpy derivative | Phase purity assessment | Revealed a minor component coexisted with the main dinuclear complex in the bulk sample. | rsc.org |

| Ln-Cd with terpyridine derivatives | Confirmation of isostructurality | Confirmed that Eu and Tb complexes were isostructural. | mdpi.com |

| Ni(II) crystal complex | Unit cell parameter determination | Determined the complex crystallizes in a cubic structure with a = 23.66 ± 0.005 Å. | researchgate.net |

Thermal Analysis (e.g., Thermogravimetric Analysis (TGA))

For example, the thermal behavior of a [Cr(tpyOH)Cl3]·2H2O complex was studied using TGA. kashanu.ac.ir The analysis showed a multi-step decomposition process. The first weight loss of 10.53% between 51-97 °C corresponded to the loss of three adsorbed water molecules (calculated as 11.71%). kashanu.ac.ir Subsequent weight loss steps were attributed to the removal of coordinated chloride ligands and, finally, the decomposition of the terpyridine ligand itself at a higher temperature (454-467 °C), indicating strong chromium-nitrogen bonds. kashanu.ac.ir

TGA has also been used to study the loss of solvent from the crystal lattice of coordination polymers. In a study of [Co(3)₂(NCS)₂]n·4nCHCl₃, where '3' is a 3,2':6',3”-terpyridine ligand, TGA showed a mass loss corresponding to the removal of two of the four chloroform molecules per cobalt atom upon heating. nih.gov This finding was consistent with the crystal structure, which showed the solvent molecules located in two distinct types of cavities. nih.gov The thermal stability of other terpyridine derivatives has been noted to be high, with decomposition often beginning around 280 °C, making them suitable for solvothermal synthesis methods. conicet.gov.ar

| Compound | Temperature Range (°C) | Mass Loss (%) | Attributed Loss | Reference |

|---|---|---|---|---|

| [Cr(tpyOH)Cl₃]·3H₂O | 51-97 | 10.53 (exp.) / 11.71 (calc.) | 3 Adsorbed H₂O molecules | kashanu.ac.ir |

| Not specified | 9.63 (exp.) / 7.68 (calc.) | 1 Coordinated Cl | ||

| 254-286 | 13.03 (exp.) / 15.36 (calc.) | 2 Coordinated Cl | ||

| 454-467 | 54.09 (exp.) / 54.00 (calc.) | tpyOH ligand | ||

| [Co(3)₂(NCS)₂]n·4nCHCl₃ | Heating to 80 | ~17 (exp.) / 32.7 (calc. for 4 CHCl₃) | ~2 CHCl₃ solvent molecules | nih.gov |

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a sample. It is a crucial step in characterizing newly synthesized compounds, as it verifies that the empirical formula of the bulk material matches the proposed chemical formula derived from structural studies like single-crystal X-ray diffraction.

The process involves comparing the experimentally found percentages of C, H, and N with the percentages calculated from the proposed molecular formula. A close agreement between the found and calculated values provides strong evidence for the compound's identity and purity. This method is applied to both the free terpyridine ligands and their resulting metal complexes.

For instance, in the synthesis of novel water-soluble copper(I) complexes with terpyridine and PTA ligands, elemental analysis was used to confirm the composition. For the complex [Cu(tpy)(PTA)][PF₆], the calculated percentages were C, 42.11; H, 3.87; N, 14.03. The experimentally found values were C, 42.35; H, 3.82; N, 14.11, which are in good agreement. mdpi.com Similarly, various 4'-substituted terpyridine ligands and their complexes with metals like gold(I), thallium(I), and cadmium(II) have been rigorously characterized by matching experimental and calculated elemental compositions. mdpi.comrsc.org

| Compound | Formula | Analysis | Calculated (%) | Found (%) | Reference |

|---|---|---|---|---|---|

| 4'-(Thiophen-2-yl)-3,2':6',3''-terpyridine (L₂) | C₁₉H₁₃N₃S | C | 72.36 | 72.43 | rsc.org |

| H | 4.15 | 4.17 | |||

| N | 13.32 | 13.16 | |||

| [Cu(tpy)(PTA)][PF₆] (1) | C₂₁H₂₃CuN₆P₂F₆ | C | 42.11 | 42.35 | mdpi.com |

| H | 3.87 | 3.82 | |||

| N | 14.03 | 14.11 | |||

| 4'-(3-methyl-2-thienyl)-4,2':6',4''-terpyridine (I) | C₂₀H₁₅N₃S | C | 72.92 | 73.0 | conicet.gov.ar |

| H | 4.59 | 4.7 | |||

| N | 12.76 | 13.0 |

Other Advanced Techniques (e.g., Electron Paramagnetic Resonance (EPR) Spectroscopy, Magnetic Susceptibility Measurements)

Beyond structural and compositional analysis, techniques that probe the electronic and magnetic properties of terpyridine complexes are vital, particularly for complexes involving paramagnetic metal ions.

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, such as organic radicals and many transition metal complexes. wikipedia.orglibretexts.org It provides detailed information about the electronic structure, symmetry of the metal coordination environment, and interactions between the unpaired electron and nearby magnetic nuclei (hyperfine coupling). libretexts.orgillinois.edu

EPR has been instrumental in studying terpyridine complexes of paramagnetic metals like copper(II), nickel(II), and chromium(III). acs.orgacs.org For instance, the EPR spectra of [Ni(II)(terpy-IM)₂] and [Cu(II)(terpy-NIT)₂] complexes (where terpy-IM and terpy-NIT are terpyridine ligands functionalized with nitroxide radicals) in solution provided evidence for an intermediate magnetic exchange between the two radical units through the central metal ion. acs.orgacs.org In solid-state studies of various Cu(II) complexes, the shape of the EPR spectrum allows for the determination of the ground state electronic configuration (e.g., dₓ²-y² or d₂²) and the coordination geometry of the metal center. acs.org High-frequency EPR is particularly powerful for accurately determining zero-field splitting parameters in complexes like those of Mn(III). researchgate.net

Magnetic Susceptibility Measurements

Magnetic susceptibility measurements are used to determine the bulk magnetic properties of a material, revealing the nature and strength of magnetic interactions between paramagnetic centers within a complex or a coordination polymer. These measurements, typically conducted over a range of temperatures, are often presented as a plot of χMT versus T, where χM is the molar magnetic susceptibility and T is the temperature.

For transition metal complexes of terpyridine-nitroxide radicals, magnetic susceptibility measurements have revealed antiferromagnetic behavior for both Ni(II) and Cu(II) complexes. acs.orgacs.org By fitting the experimental data to appropriate magnetic models, researchers have quantified the strong intramolecular coupling between the metal ion and the organic radicals. acs.orgacs.org In one study, the average coupling constant (2J) was found to be -19.6 K for the Ni(II) complex and -22.8 K for the Cu(II) complex, indicating significant antiferromagnetic interaction. acs.org In another case, the room temperature χMT value for a copper(II) squarato complex was 0.369 emu K mol⁻¹, close to the expected value for an isolated S = ½ spin, indicating weak magnetic interactions at that temperature. researchgate.net These measurements are critical for the design of molecular-based magnetic materials. researchgate.net

Theoretical and Computational Studies of 2 Pyridin 3 Yl 5 Pyridin 4 Ylpyridine

Density Functional Theory (DFT) Calculations for Electronic Structure and Spectroscopic Properties

Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure of molecules. For pyridine-based compounds, DFT calculations, often at levels like B3LYP/6-311G(d,p), are employed to optimize molecular geometry and analyze electronic properties. nih.gov Such studies on related bipyridyl and terpyridine systems provide insights into bond lengths, dihedral angles, and the distribution of electron density, which are crucial for understanding the molecule's reactivity and interaction with other species. nih.govnih.gov

Table 1: Representative DFT-Calculated Electronic Properties for Pyridine (B92270) Derivatives Note: This table is illustrative of typical data obtained for related compounds, as specific values for 2-pyridin-3-yl-5-pyridin-4-ylpyridine are not detailed in the searched literature.

| Property | Typical Calculated Value Range | Significance |

|---|---|---|

| HOMO Energy | -6.0 to -7.5 eV | Indicates electron-donating ability |

| LUMO Energy | -1.5 to -2.5 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 4.0 to 5.5 eV | Relates to electronic excitation energy and reactivity |

Conformational Analysis and Molecular Modeling

The conformational flexibility of this compound is a key determinant of its function, particularly in the context of forming complexes with metal ions. The molecule's conformation is defined by the dihedral angles between the three pyridine rings, which can rotate around the C-C single bonds that link them. Molecular modeling and conformational analysis studies on related terpyridine isomers, such as 3,2':6',3''-tpy, highlight their greater conformational flexibility compared to more rigid isomers. rsc.org

The free ligand typically adopts a low-energy transoid conformation in solution. However, upon coordination to a metal center, it is often forced into a higher-energy cisoid conformation. nih.gov Computational studies can map the potential energy surface associated with the rotation around the inter-ring bonds, identifying the energy minima corresponding to stable conformers and the energy barriers for their interconversion. For example, studies on other substituted pyridines have explored the preference for cis or trans isomers based on substitution patterns, which influences their interaction in biological systems. acs.org

Table 2: Illustrative Conformational Data for Terpyridine Isomers Note: This table illustrates the type of data generated in conformational analyses of related molecules.

| Conformer | Inter-ring Dihedral Angle 1 (°) | Inter-ring Dihedral Angle 2 (°) | Relative Energy (kcal/mol) |

|---|---|---|---|

| trans-trans | ~180 | ~180 | 0 (Reference) |

| cis-trans | ~0 | ~180 | 2-5 |

Quantum Chemical Calculations for Mechanistic Insights and Properties

Quantum chemical calculations provide deep insights into reaction mechanisms and molecular properties that are often difficult to probe experimentally. fu-berlin.de For pyridine-containing compounds, these methods can elucidate pathways for their synthesis and reactivity. For example, DFT calculations have been used to study the mechanism of copper-catalyzed reactions for forming functionalized heterocycles, revealing the free energy profiles of different reaction pathways and identifying rate-determining steps. beilstein-journals.org

These calculations can predict the most likely sites for protonation, which is crucial for understanding the pKa of the molecule. mdpi.com They can also shed light on non-covalent interactions, such as the n→π* interaction between a pyridine nitrogen's lone pair and a carbonyl group, which can influence the structure of molecular complexes. researchgate.net For this compound, quantum calculations could be used to predict its behavior in coordination reactions, its stability, and the electronic effects of its specific substitution pattern on the pyridine rings. While detailed mechanistic studies on this specific isomer are sparse, the computational frameworks are well-developed. nih.gov

Molecular Dynamics (MD) Simulations in Relevant Chemical Environments

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.govfigshare.com This technique allows researchers to understand how molecules like this compound behave in different environments, such as in solution or when interacting with a protein or a surface. nih.govaip.org

For example, MD simulations can reveal the dynamic process of a ligand binding to a protein, highlighting key interactions and conformational changes. nih.govfigshare.com In the context of materials science, simulations can model the behavior of pyridine-containing molecules during processes like combustion, providing atomic-level details of reaction mechanisms. ucl.ac.uk For this compound, MD simulations could be employed to study its solvation dynamics, its aggregation behavior, or the stability and flexibility of its metal complexes in a condensed phase. These simulations provide a bridge between the static picture from quantum chemical calculations and the dynamic behavior of the molecule in a realistic chemical environment.

Applications of 2 Pyridin 3 Yl 5 Pyridin 4 Ylpyridine in Advanced Materials and Catalysis

Catalytic Applications

Metal complexes incorporating 2-pyridin-3-yl-5-pyridin-4-ylpyridine and related terpyridine ligands are notable for their catalytic activity. The ligand framework can stabilize various oxidation states of the metal center and can actively participate in catalytic cycles, sometimes acting as a non-innocent ligand by serving as an electron reservoir.

Complexes of this compound and its isomers are active in homogeneous catalysis , where the catalyst is in the same phase as the reactants. For instance, iron complexes containing terpyridine derivatives have been shown to be effective catalysts for the hydrosilylation of alkenes. researchgate.net Similarly, cobalt and iron complexes based on 4′-pyridyl-2,2′;6′,2″-terpyridine have been investigated as precatalysts for the regioselective hydrosilylation of styrene. mdpi.com These catalysts, dissolved in the reaction medium, offer high activity and selectivity under mild conditions.

In the realm of heterogeneous catalysis , these ligands are incorporated into solid supports to facilitate catalyst recovery and reuse. A notable example involves the immobilization of a half-sandwich Rh(III) complex onto a bipyridine-based covalent triazine framework (CTF). ugent.be This heterogenized catalyst demonstrated excellent activity for the transfer hydrogenation of N-heteroarenes in water and could be recycled multiple times without significant loss of activity, combining the precision of homogeneous catalysts with the practical advantages of heterogeneous systems. ugent.be

The efficacy of a catalyst is profoundly influenced by the design of its ligands. The this compound scaffold serves as a classic NNN-tridentate or "pincer" ligand, which forms two stable five-membered chelate rings when coordinated to a metal center. nih.gov This rigid coordination geometry imparts high thermal and oxidative stability to the resulting metal complexes. researchgate.net

The versatility of the terpyridine structure allows for systematic modifications, particularly at the 4'-position of the central pyridine (B92270) ring, to tune the catalyst's electronic and steric properties. mdpi.com Introducing electron-donating or electron-withdrawing groups can alter the electron density at the metal center, thereby influencing its reactivity, catalytic activity, and selectivity. nih.gov For example, ruthenium complexes with hydroxyl-substituted terpyridine ligands have shown enhanced activity in the transfer hydrogenation of ketones, a result attributed to the electronic effects of the substituent and its ability to participate in hydrogen bonding. nih.gov This strategic functionalization is a cornerstone of modern catalyst design, enabling the development of systems tailored for specific chemical transformations.

Complexes based on the terpyridine framework have demonstrated significant activity in a variety of important chemical reactions.

Transfer Hydrogenation : This reaction involves the transfer of hydrogen from a donor molecule (like isopropanol) to a substrate, and it represents a safer and more convenient alternative to using high-pressure hydrogen gas. Ruthenium and rhodium complexes featuring terpyridine ligands are particularly effective catalysts for this process. researchgate.netnih.gov Ruthenium(II)-terpyridine complexes have been successfully used for the transfer hydrogenation of ketones to alcohols and for the reduction of nitroarenes to anilines. nih.govresearchgate.net The catalytic cycle often involves the formation of a metal-hydride intermediate, which is stabilized by the terpyridine ligand. nih.gov

| Catalyst Type | Substrate | Hydrogen Source | Key Finding |

| Rhodium-terpyridine complex | Aromatic Nitro Compounds | i-PrOH in Water | High turnover frequency (up to 3360 h⁻¹); catalyst can be recycled. researchgate.net |

| Ruthenium-diphosphine-terpyridine complexes | Ketones and Aldehydes | 2-propanol | High photocatalytic activity under visible light irradiation. nih.govd-nb.info |

| Ruthenium complexes with hydroxyl-substituted terpyridines | Ketones | Not specified | Enhanced activity and selectivity compared to unsubstituted terpyridine ligands. nih.gov |

Ethylene Oligomerization : The conversion of ethylene into linear alpha-olefins is a crucial industrial process, yielding valuable chemical feedstocks. Late transition metal complexes, particularly those of iron and cobalt with 2,6-bis(imino)pyridyl ligands (structurally related to terpyridines), are highly active catalysts for ethylene oligomerization. uniud.it The ligand structure, including the substituents on the aryl rings, plays a critical role in determining the catalyst's activity and the distribution of the resulting oligomers. uniud.it Nickel complexes with pyridine-imine ligands also show good catalytic activity, primarily producing 1-butene, with the oligomer products following a classic Schulz-Flory distribution. mdpi.com

Water Electro-oxidation : The oxidation of water to produce oxygen is a key reaction in artificial photosynthesis and water splitting technologies. While direct examples using this compound are not prominent, related pyridine-rich ligand architectures have proven effective. For instance, a Nickel(II) complex with the pentadentate ligand 2,6-bis(1,1-bis(2-pyridyl)ethyl)pyridine (PY5) acts as an efficient electrocatalyst for water oxidation in aqueous buffer solutions, achieving high faradaic efficiency for dioxygen formation. mdpi.com Additionally, iron porphyrins functionalized with pyridyl groups have been studied as electrocatalysts for the reverse reaction, the reduction of dioxygen to water. nih.gov These findings underscore the potential of polypyridyl complexes in electrocatalytic processes relevant to energy conversion.

Advanced Materials Science Applications

The rigid, planar structure and rich photophysical properties of this compound and its derivatives make them excellent building blocks for advanced materials with applications in electronics and photonics.

In the field of organic electronics, pyridine-containing compounds are widely used due to their electron-deficient nature, which facilitates electron transport. Terpyridine derivatives have been incorporated into Organic Light Emitting Diodes (OLEDs) as electron-transporting, hole-transporting, and emissive materials. nih.gov

Pyridine-based molecules like 1,3,5-tri(m-pyrid-3-yl-phenyl)benzene (TmPyPB) serve as effective electron-transporting layers (ETLs) in organic solar cells and OLEDs, valued for their high electron mobility and good thermal stability. mdpi.com The incorporation of pyridine units into larger conjugated systems, such as 2,5-diaryl-1,3,4-oxadiazole–fluorene hybrids, enhances the material's electron affinity, improving electron injection from the cathode and boosting device efficiency. nih.gov Furthermore, pyrene-pyridine integrated systems have been developed as high-performance hole-transporting materials (HTMs), demonstrating suitable HOMO energy levels for efficient hole injection and leading to OLEDs with stable performance and reduced efficiency roll-off. researchgate.netuni-regensburg.de

Metal complexes of terpyridines often exhibit strong and stable luminescence, a property that is harnessed for applications in sensing, imaging, and lighting. The emission properties, such as color and quantum yield, can be tuned by changing the metal ion or by modifying the ligand structure. ugent.be

Complexes of terpyridine with heavy metals like platinum(II), iridium(III), and osmium(II) are particularly interesting. researchgate.net These complexes often display phosphorescence originating from triplet metal-to-ligand charge transfer (³MLCT) excited states. For example, a series of luminescent bis-cyclometalated iridium(III) complexes with terpyridine ligands have been synthesized, showing emission colors that can be controlled by the choice of the cyclometalating ligand.

These luminescent properties make terpyridine complexes excellent candidates for chemical sensors and biological probes. Their emission can be sensitive to the local environment, such as the presence of specific ions or changes in pH. Ruthenium(II) complexes with polyamine-functionalized phenanthrolines, for instance, have been designed as selective luminescent probes for Cu²⁺ ions in aqueous media.

| Metal Complex | Emission Origin | Potential Application |

| Platinum(II)-terpyridine | Metal-to-Ligand Charge Transfer (MLCT) | Luminescent materials researchgate.net |

| Iridium(III)-terpyridine | Metal–Ligand to Ligand Charge Transfer (³MLL′CT) | Emissive dopants for OLEDs |

| Osmium(II)-terpyridine | Not specified | Red fluorescent dyes for biophysics and oxygen sensing |

| Lanthanide-terpyridine | Ligand-sensitized metal-centered emission | Luminescent materials with sharp emission bands |

Gas Storage and Separation Technologies

The porous nature of materials constructed from terpyridine-based ligands is a key feature for their application in gas storage and separation. Metal-organic frameworks (MOFs) derived from terpyridine ligands have shown promise in these areas. For instance, MOFs constructed using 4'-(4-Pyridyl)-2,2':6',2''-terpyridine have been investigated for their gas storage and separation capabilities . These materials possess porous structures that can selectively adsorb and store gas molecules.

In a related context, a stable supramolecular organic framework (SOF-1), formed from a dihydropyridyl product, demonstrates permanent porosity and the ability to store gases such as carbon dioxide and acetylene bohrium.com. The framework's pyridyl-decorated channels contribute to its significant gas adsorption capacity, highlighting the potential of pyridine-containing structures in these technologies bohrium.com. Although not the exact isomer, these findings suggest that this compound could also serve as a ligand for creating porous materials with gas storage and separation properties.

Table 1: Gas Adsorption Data for a Supramolecular Organic Framework (SOF-1a)

| Gas Adsorbed | Temperature (K) | Pressure (bar) | Uptake (cm³/g at STP) |

| N₂ | 77 | 1 | Low |

| N₂ | 125 | Saturation | 143 |

| CO₂ | 298 | 16 | 69 |

| C₂H₂ | 195 | 1 | 124 |

| CH₄ | 195 | 1 | 69 |

This data is for the desolvated framework SOF-1a, which is related to but not directly synthesized from this compound. bohrium.com

Sensing Applications (e.g., Anion Sensing)

Terpyridine derivatives are widely recognized for their use in the development of chemical sensors, particularly for the detection of anions. The nitrogen atoms in the pyridine rings can act as binding sites for anions, and when incorporated into larger molecular systems, this interaction can lead to a detectable signal, such as a change in color or fluorescence.

Several studies have demonstrated the efficacy of terpyridine-based sensors. For example, terpyridine-functionalized calix arenes have been developed into lanthanide complexes that exhibit changes in their photophysical properties upon binding with anions mdpi.com. Similarly, an anthraimidazoledione-terpyridine hybrid has been designed as a bifunctional chemosensor for the recognition of both anions and cations acs.org. Furthermore, a bis-terpyridine Fe(II) complex has been shown to be a highly selective chromogenic and fluorogenic sensor for cyanide ions in aqueous solutions scispace.com. These examples underscore the potential of the terpyridine scaffold, and by extension this compound, in the design of sophisticated anion sensors.

Functional Nanomaterials and Composites

The ability of terpyridines to chelate with metal ions makes them excellent candidates for the surface functionalization of nanomaterials, leading to the creation of functional nanocomposites and hybrid materials with tailored properties. These materials can find applications in areas such as luminescence, catalysis, and electronics.

An example of this is the preparation of terpyridine-functionalized silica nanolinkers (nanoSiO₂–TPy). These nanolinkers can coordinate with various metal ions, such as Zn²⁺, Fe²⁺, Tb³⁺, and Eu³⁺, to produce luminescent metalated organic–inorganic hybrid materials acs.org. The terpyridine moiety acts as a multidentate ligand, covalently attached to the silica nanoparticle surface, which then binds to the metal ions, resulting in materials with strong luminescent emissions acs.org. This approach suggests that this compound could be similarly employed to modify the surface of nanoparticles, creating novel functional nanomaterials and composites.

Corrosion Inhibition

Pyridine and its derivatives have long been investigated as corrosion inhibitors for various metals and alloys in acidic environments. The nitrogen atom in the pyridine ring can adsorb onto the metal surface, forming a protective layer that inhibits the corrosion process. The efficiency of inhibition often depends on the molecular structure, including the number of pyridine rings and the presence of other functional groups.

While there is no specific research on the corrosion inhibition properties of this compound, studies on related compounds provide strong indications of its potential. For instance, pyridine-2-thiol has been shown to be an effective corrosion inhibitor for brass in acidic solutions mdpi.com. Computational studies using Density Functional Theory (DFT) have also been employed to predict the corrosion inhibition potential of various pyridine derivatives, correlating molecular properties with inhibition efficiency eurjchem.com. A Schiff base derivative containing two pyridine rings has also demonstrated significant corrosion inhibition for mild steel in hydrochloric acid researchgate.net. These findings suggest that the multiple pyridine rings in this compound could lead to strong adsorption on metal surfaces, making it a promising candidate for corrosion inhibition applications.

Future Research Directions and Outlook

Development of Novel and Sustainable Synthetic Routes

The synthesis of 2-pyridin-3-yl-5-pyridin-4-ylpyridine, an isomer of the more common 2,2':6',2''-terpyridine, traditionally relies on established methods like the Kröhnke reaction. researchgate.netnih.gov This involves the condensation of an enone with a pyridinium (B92312) salt in the presence of an ammonia (B1221849) source. nih.gov While effective, these methods can sometimes involve harsh reaction conditions, multi-step procedures, and the use of hazardous reagents. nih.govrsc.org

Future research will likely focus on developing more sustainable and efficient synthetic strategies. Key areas of exploration include:

One-Pot Syntheses: Streamlining the synthesis into a single step by reacting the initial components directly, which can be achieved under solvent-free conditions or by using benign solvents. nih.gov Microwave-assisted synthesis is another promising one-pot approach that can significantly reduce reaction times. rsc.org

Biomass-Derived Precursors: Utilizing platform chemicals derived from biomass, such as furfural, as starting materials presents a greener alternative to petroleum-based reagents. researchgate.netnih.gov This approach aligns with the principles of green chemistry by using renewable feedstocks. nih.gov

Catalytic Methods: The use of nanocatalysts, such as magnetic nanoparticles, offers a pathway to milder reaction conditions and easier catalyst recovery and reuse. rsc.org

These advancements aim to make the synthesis of this compound and its derivatives more cost-effective, environmentally friendly, and scalable for industrial applications.

Exploration of New Coordination Motifs and Architectures with Diverse Metal Ions

The tridentate nature of this compound allows it to form stable complexes with a wide range of metal ions. royalsocietypublishing.orgwikipedia.org The coordination geometry of these complexes can vary from octahedral to square planar or square pyramidal, depending on the metal ion and the presence of other ligands. rsc.org Upon coordination, the typically trans-trans conformation of the free ligand shifts to a cis-cis geometry to facilitate chelation. nih.gov

Future investigations will continue to explore the coordination of this ligand with a broader array of metal ions, including transition metals, lanthanides, and main group elements. royalsocietypublishing.orgacs.org This will lead to the discovery of novel coordination motifs and supramolecular architectures with unique properties. nih.govrsc.org Research will likely focus on:

Heterometallic Systems: The design of ligands that can selectively bind different metal ions to create complex, multi-component assemblies with tailored functions. rsc.org

Stimuli-Responsive Systems: The development of coordination complexes that can change their structure or properties in response to external stimuli such as light, temperature, or the presence of specific analytes.

Higher-Order Structures: The self-assembly of metal-ligand complexes into intricate two-dimensional (2D) and three-dimensional (3D) networks, such as coordination polymers and metal-organic frameworks (MOFs). chimia.chresearchgate.net The specific geometry of this compound can act as a divergent linker, directing the formation of predictable network topologies. chimia.chconicet.gov.ar

These explorations will expand the fundamental understanding of coordination chemistry and pave the way for new materials with applications in areas such as catalysis, sensing, and data storage.

Tailoring Material Properties through Ligand Modification and Supramolecular Assembly

The properties of materials derived from this compound can be precisely tuned by modifying the ligand structure. The introduction of functional groups at various positions on the pyridine (B92270) rings can alter the electronic, optical, and steric properties of the resulting metal complexes. researchgate.netroyalsocietypublishing.org

Future research will focus on a variety of modification strategies to create materials with specific functionalities:

Electronic Tuning: Attaching electron-donating or electron-withdrawing groups to the pyridine rings can modulate the energy levels of the metal complex, which is crucial for applications in photovoltaics and light-emitting devices. royalsocietypublishing.org

Solubility and Processability: The introduction of long alkyl or alkoxy chains can improve the solubility of the complexes in common organic solvents, facilitating their incorporation into thin films and other material formats. acs.org

Self-Assembly Directing Groups: The incorporation of groups capable of forming hydrogen bonds or other non-covalent interactions can guide the self-assembly of the complexes into well-defined supramolecular structures. nih.gov This includes the formation of nanotubes, helical ribbons, and other complex nano-architectures. nih.gov

Functional Spacers: The use of rigid or flexible spacer units to link multiple terpyridine moieties allows for the construction of larger, more complex supramolecular assemblies with controlled geometries. acs.orgacs.org

By systematically modifying the ligand structure, researchers can create a diverse library of materials with properties tailored for specific applications.

Interdisciplinary Research at the Interface of Organic, Inorganic, and Materials Chemistry

The study of this compound and its derivatives is inherently interdisciplinary, bridging the gap between organic synthesis, inorganic coordination chemistry, and materials science. nih.govrsc.org The synthesis of the ligand itself is a challenge in organic chemistry, while its coordination behavior is the domain of inorganic chemistry. The characterization and application of the resulting metal-containing materials fall under the umbrella of materials chemistry.

The future of this field lies in fostering even stronger collaborations between these disciplines. Key areas for interdisciplinary research include:

Functional Materials: Combining the synthetic versatility of organic chemistry with the diverse coordination properties of inorganic chemistry to create new functional materials for electronics, photonics, and catalysis. nih.govresearchgate.net

Biomimetic Systems: Designing ligand-metal complexes that mimic the function of biological systems, such as enzymes or photosynthetic reaction centers.

Advanced Characterization: Utilizing a combination of experimental techniques and computational modeling to gain a deeper understanding of the structure-property relationships in these complex systems.

Such interdisciplinary efforts will be crucial for translating the fundamental knowledge of this compound chemistry into practical applications and technological innovations.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.